
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is an organic compound with the molecular formula C10H21NO4 It is a derivative of butanamide, featuring hydroxyl groups and hydroxypropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide typically involves the reaction of butanamide with 2-hydroxypropylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Butanamide+2Hydroxypropylamine→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary and secondary amines.
Substitution: Formation of substituted butanamides with various functional groups.
Scientific Research Applications
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amide groups play a crucial role in these interactions, facilitating binding and subsequent biochemical reactions. The pathways involved may include enzymatic catalysis and signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N,N-bis(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(2-hydroxyethyl)butanamide
- 4-Hydroxy-N-(3-hydroxypropyl)butanamide
Uniqueness
4-Hydroxy-N,N-bis(2-hydroxypropyl)butanamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two hydroxypropyl groups enhances its solubility and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
66857-23-6 |
|---|---|
Molecular Formula |
C10H21NO4 |
Molecular Weight |
219.28 g/mol |
IUPAC Name |
4-hydroxy-N,N-bis(2-hydroxypropyl)butanamide |
InChI |
InChI=1S/C10H21NO4/c1-8(13)6-11(7-9(2)14)10(15)4-3-5-12/h8-9,12-14H,3-7H2,1-2H3 |
InChI Key |
ZJPLCMWRYCEIQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)C(=O)CCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




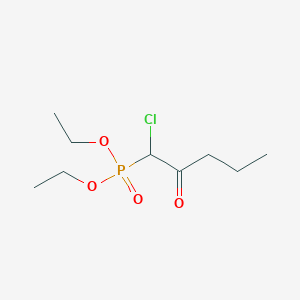
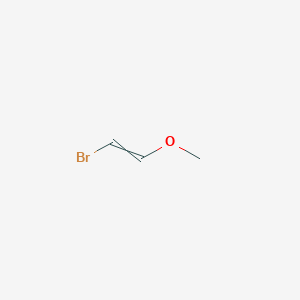

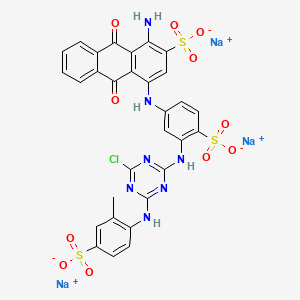
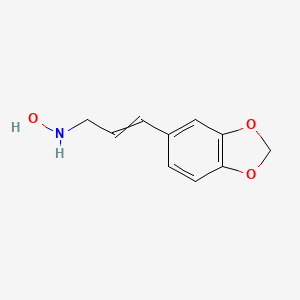
![1,5-Naphthalenedisulfonic acid, 3-[(4-amino-1-naphthalenyl)azo]-, disodium salt](/img/structure/B14465638.png)
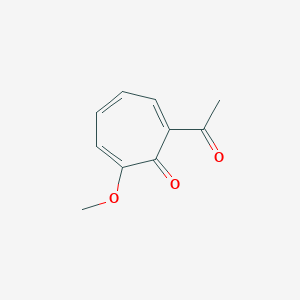
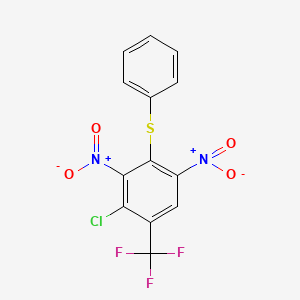
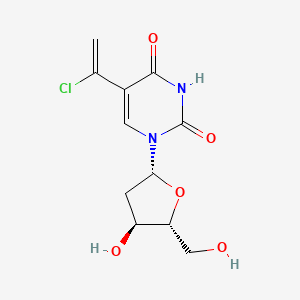

![[(Pentylamino)methylene]-1,1-bisphosphonate](/img/structure/B14465691.png)

